5-Cyano-2-methoxyphenyl acetate
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Overview
Description
5-Cyano-2-methoxyphenyl acetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH₃) attached to a phenyl ring, with an acetate group (-COOCH₃) as the ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methoxyphenyl acetate can be achieved through several methods. One common approach involves the esterification of 5-cyano-2-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reaction of 5-cyano-2-methoxyphenol with acetyl chloride in the presence of a base such as pyridine. This method also requires reflux conditions and results in the formation of this compound with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH₂).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 5-amino-2-methoxyphenyl acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
5-Cyano-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyano-2-methoxyphenyl acetate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy group can also affect the compound’s solubility and reactivity.
In biochemical pathways, the compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the enzyme. The acetate group can be hydrolyzed to release acetic acid, which can further participate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
5-Cyano-2-methoxyphenol: Similar structure but with a hydroxyl group instead of an acetate group.
5-Cyano-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an acetate group.
Uniqueness
5-Cyano-2-methoxyphenyl acetate is unique due to its combination of functional groups, which confer specific reactivity and properties. The presence of both a cyano and an acetate group allows for diverse chemical transformations and applications in various fields of research and industry.
Properties
IUPAC Name |
(5-cyano-2-methoxyphenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(12)14-10-5-8(6-11)3-4-9(10)13-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJPYEPVHDBQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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